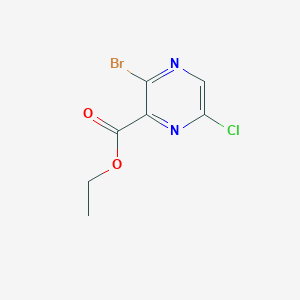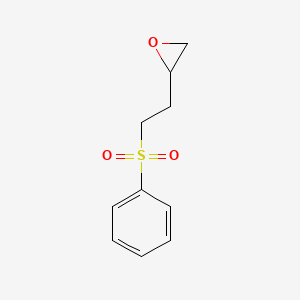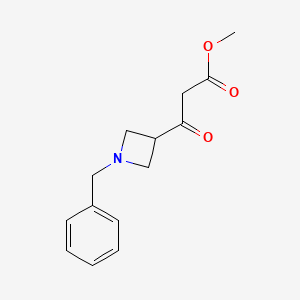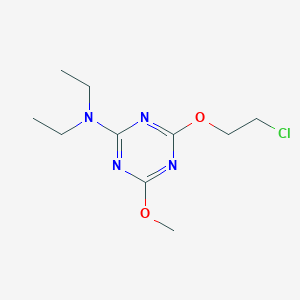
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol, diethylamine, and 6-methoxy-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Stepwise Synthesis: The synthesis proceeds through a series of nucleophilic substitution reactions, where the chloroethoxy group is introduced to the triazine ring, followed by the addition of the diethylamino group and the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to maintain a constant temperature and facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to the functional groups attached to the triazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of smaller fragments.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions, often involving hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Different triazine derivatives with various substituents.
Oxidation and Reduction: Compounds with altered functional groups, such as alcohols, ketones, or amines.
Hydrolysis: Smaller fragments resulting from the breakdown of the triazine ring.
科学的研究の応用
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its ability to interact with biological targets in plants.
作用機序
The mechanism of action of 4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA/RNA: Affect the replication or transcription processes, leading to changes in gene expression.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing cellular signaling pathways.
類似化合物との比較
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine can be compared with other similar triazine derivatives, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in peptide synthesis.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor for the synthesis of various herbicides.
2,4-Diamino-6-chloro-1,3,5-triazine: Investigated for its potential anticancer properties.
特性
CAS番号 |
62626-98-6 |
|---|---|
分子式 |
C10H17ClN4O2 |
分子量 |
260.72 g/mol |
IUPAC名 |
4-(2-chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H17ClN4O2/c1-4-15(5-2)8-12-9(16-3)14-10(13-8)17-7-6-11/h4-7H2,1-3H3 |
InChIキー |
XFESMEWOMXNTGY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)OCCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
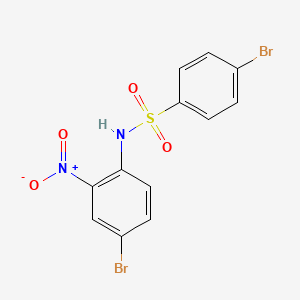
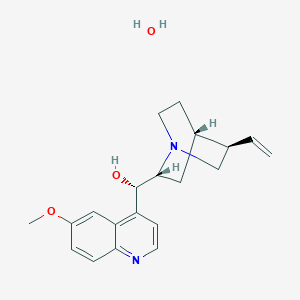
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
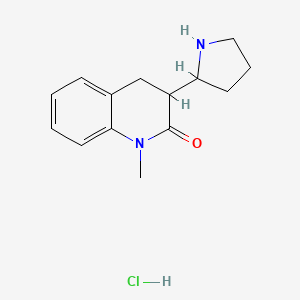
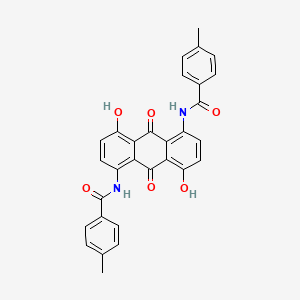
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)


